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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874 Get Quote

Abstract: MC180295 is a novel, potent, and highly selective small molecule inhibitor of Cyclin-

Dependent Kinase 9 (CDK9). While CDK9 is canonically known for its role in promoting

transcriptional elongation, recent discoveries have unveiled its paradoxical function in

maintaining epigenetic gene silencing in cancer. This guide provides an in-depth technical

overview of MC180295, detailing its mechanism of action in reactivating epigenetically silenced

genes, its preclinical efficacy, and the experimental methodologies used for its characterization.

By inhibiting CDK9, MC180295 triggers the dephosphorylation of the SWI/SNF chromatin

remodeler BRG1, leading to chromatin relaxation and the re-expression of tumor suppressor

genes. This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of targeting epigenetic pathways in

oncology.

Introduction to MC180295
Epigenetic silencing of tumor suppressor genes is a hallmark of cancer, presenting a key target

for therapeutic intervention.[1][2] Cyclin-Dependent Kinase 9 (CDK9), the catalytic core of the

Positive Transcription Elongation Factor b (P-TEFb), is essential for releasing RNA Polymerase

II from promoter-proximal pausing to enable gene transcription.[3][4] Counterintuitively, CDK9

is also critical for maintaining gene silencing at heterochromatic loci.[3][5]

Through a live-cell drug screen, CDK9 was identified as a target for reactivating silenced

genes.[1] This led to the development of MC180295, a selective CDK9 inhibitor that

demonstrates broad anti-cancer activity.[3][5] MC180295 is a racemic mixture of two
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enantiomers, MC180379 and MC180380, with MC180380 exhibiting greater potency in

epigenetic reactivation assays.[6][7] This molecule not only restores the expression of tumor

suppressor genes but also activates endogenous retroviruses (ERVs), thereby enhancing anti-

cancer immunity.[3][5]

Potency and Selectivity of MC180295
MC180295 demonstrates high potency against CDK9 and significant selectivity over other

cyclin-dependent kinases, minimizing potential off-target effects associated with broader kinase

inhibition.[2][8]

Data Presentation
Quantitative data on the inhibitory activity of MC180295 are summarized below.

Target Kinase IC50 (nM) Selectivity vs. CDK9 (Fold)

CDK9-Cyclin T1 5[3][5][8][9] -

CDK1-Cyclin B 138[8] ~28x

CDK2-Cyclin A 233[8] ~47x

CDK4-Cyclin D1 112[8] ~22x

CDK5-p25 186[8] ~37x

CDK7-CycH/MAT1 555[8] ~111x

Table 1: Kinase Selectivity of

MC180295. IC50 values show

the high selectivity for CDK9

over other major CDKs.

The compound has shown broad anti-cancer activity in vitro across numerous cell lines.[6]
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Cancer Type Representative Cell Lines Median IC50 (nM)

All Types (46 lines) - 171[6][7][10][11]

Acute Myeloid Leukemia

(AML)
MV4-11, MOLM-13, THP-1

Highest Potency Observed[6]

[10]

Colon Cancer SW48 Potent Activity[8]

Melanoma, Bladder, Prostate,

Breast
Various Active[10]

Table 2: In Vitro Anti-

proliferative Activity of

MC180295. The compound is

effective across various

malignancies, with particular

potency in AML cell lines with

MLL translocations.

Core Mechanism: From CDK9 Inhibition to Gene
Reactivation
The primary mechanism for epigenetic gene reactivation by MC180295 involves the disruption

of CDK9's role in maintaining a repressive chromatin state. Inhibition of CDK9's kinase activity

leads to downstream effects on chromatin architecture.

The key molecular event is the dephosphorylation of BRG1 (also known as SMARCA4), a core

ATPase subunit of the SWI/SNF chromatin remodeling complex.[3][5][6][9] Phosphorylated

BRG1 is required to maintain heterochromatin compaction and gene silencing.[12] MC180295
treatment reduces BRG1 phosphorylation, causing a global relaxation of chromatin structure

and making previously silenced gene promoters accessible to the transcriptional machinery.[12]
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MC180295 inhibits CDK9, leading to BRG1 dephosphorylation and chromatin relaxation.

Experimental Protocols and Methodologies
The characterization of MC180295 involved a series of standard and specialized assays to

determine its efficacy from the molecular to the organismal level.

In Vitro Potency and Selectivity Assays
Kinase Inhibition Assays: The IC50 values of MC180295 against a panel of purified kinases

were determined using radiometric or fluorescence-based assays. These assays typically

measure the ability of the compound to inhibit the transfer of a phosphate group from ATP to

a substrate peptide by the target kinase.

Cell Viability/Proliferation Assays: The anti-proliferative effects of MC180295 were tested

against a large panel of cancer cell lines.[10]

Cells were seeded in 96-well plates and allowed to adhere overnight.

A serial dilution of MC180295 was added to the wells.
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After a 72-hour incubation period, cell viability was measured using assays such as MTT

or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

IC50 values were calculated from the dose-response curves.

Gene Reactivation and Chromatin Accessibility Assays
Reporter Gene Assays: A live-cell reporter system, such as the YB5 cell line which contains a

GFP reporter gene silenced by epigenetics, was used for initial screening.[7] Reactivation of

GFP expression, measured by flow cytometry, indicates a compound's ability to reverse

epigenetic silencing.

Chromatin Accessibility (ATAC-seq): To confirm the mechanism of chromatin remodeling, the

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) was performed.

[12] This technique uses a hyperactive Tn5 transposase to insert sequencing adapters into

accessible regions of chromatin. An increase in accessible regions globally following

MC180295 treatment indicates chromatin relaxation.[12]
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A generalized workflow for the preclinical evaluation of MC180295.

In Vivo Xenograft Studies
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Animal Models: The anti-tumor efficacy of MC180295 was evaluated in mouse xenograft

models.[6] This typically involves subcutaneously or intravenously injecting human cancer

cells (e.g., AML or colon cancer lines) into immunodeficient mice.

Dosing and Administration: Once tumors were established, mice were treated with

MC180295 (e.g., 20 mg/kg), vehicle control, or combination agents.[8] Administration was

often performed via intraperitoneal (i.p.) injection on an alternating day schedule (q.o.d).[8]

Efficacy and Toxicity Monitoring: Tumor volume was measured regularly with calipers. Animal

body weight and complete blood counts (CBCs) were monitored to assess toxicity.[6][11]

Survival was a key endpoint.

Combination Therapy and Immunomodulation
A significant finding is that the anti-tumor effects of MC180295 can be potentiated through

combination therapies, particularly those involving other epigenetic drugs or immunotherapies.

Synergy with DNMT Inhibitors: MC180295 shows significant synergy with the DNA

methyltransferase (DNMT) inhibitor decitabine in both AML and colon cancer models.[6][7]

This combination likely achieves a more comprehensive reversal of epigenetic silencing than

either agent alone.

Immunomodulatory Effects: The reactivation of endogenous retroviruses (ERVs) by CDK9

inhibition can trigger a viral mimicry response, leading to the production of interferon and the

upregulation of antigen presentation machinery.[10][12] This immunogenic effect contributes

to the anti-tumor activity, which was found to be partially dependent on the presence of

CD8+ T cells.[6][7] Consequently, MC180295 sensitizes tumors to immune checkpoint

inhibitors like α-PD-1.[3][5]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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